N-(3-carbamoylcyclohexyl)-2-fluoro-6-methylsulfanylbenzamide
Description
N-(3-carbamoylcyclohexyl)-2-fluoro-6-methylsulfanylbenzamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a carbamoyl group attached to a cyclohexyl ring, a fluorine atom, and a methylsulfanyl group on a benzamide backbone. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
Properties
IUPAC Name |
N-(3-carbamoylcyclohexyl)-2-fluoro-6-methylsulfanylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN2O2S/c1-21-12-7-3-6-11(16)13(12)15(20)18-10-5-2-4-9(8-10)14(17)19/h3,6-7,9-10H,2,4-5,8H2,1H3,(H2,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLDALAZHNFLFPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1C(=O)NC2CCCC(C2)C(=O)N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-carbamoylcyclohexyl)-2-fluoro-6-methylsulfanylbenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Carbamoylcyclohexyl Intermediate: The initial step involves the reaction of cyclohexylamine with a suitable carbamoylating agent, such as carbamoyl chloride, under controlled conditions to form the 3-carbamoylcyclohexyl intermediate.
Introduction of the Fluorine Atom: The next step involves the introduction of the fluorine atom onto the benzamide ring. This can be achieved through electrophilic fluorination using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Attachment of the Methylsulfanyl Group: The final step involves the introduction of the methylsulfanyl group onto the benzamide ring. This can be accomplished through nucleophilic substitution reactions using methylthiolate salts.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: N-(3-carbamoylcyclohexyl)-2-fluoro-6-methylsulfanylbenzamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the carbamoyl moiety can be reduced to form amines using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Nucleophiles like amines or thiols, polar aprotic solvents like dimethylformamide.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted benzamides with nucleophiles replacing the fluorine atom.
Scientific Research Applications
N-(3-carbamoylcyclohexyl)-2-fluoro-6-methylsulfanylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials with specific chemical properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(3-carbamoylcyclohexyl)-2-fluoro-6-methylsulfanylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to active sites or allosteric sites on proteins, modulating their activity. For example, the carbamoyl group can form hydrogen bonds with amino acid residues, while the fluorine atom can participate in electrostatic interactions. These interactions can lead to inhibition or activation of the target protein, resulting in the observed biological effects.
Comparison with Similar Compounds
N-(3-carbamoylcyclohexyl)-2-fluoro-6-methylsulfanylbenzamide can be compared with other similar compounds, such as:
N-(3-carbamoylcyclohexyl)-2-fluorobenzamide: Lacks the methylsulfanyl group, which may result in different chemical and biological properties.
N-(3-carbamoylcyclohexyl)-2-methylsulfanylbenzamide: Lacks the fluorine atom, which may affect its reactivity and interactions with molecular targets.
N-(3-carbamoylcyclohexyl)-2-fluoro-6-methylbenzamide: Lacks the sulfanyl group, which may influence its chemical stability and biological activity.
The presence of both the fluorine and methylsulfanyl groups in this compound imparts unique properties that distinguish it from these similar compounds, making it a valuable compound for various research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
